4-Methoxyisoindoline hydrochloride

Description

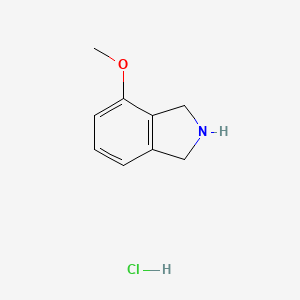

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methoxy-2,3-dihydro-1H-isoindole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c1-11-9-4-2-3-7-5-10-6-8(7)9;/h2-4,10H,5-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPCQSUVCPLNGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856653 | |

| Record name | 4-Methoxy-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203682-51-2 | |

| Record name | 4-Methoxy-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-2,3-dihydro-1H-isoindole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications in Medicinal Chemistry and Elucidation of Biological Activities

The Isoindoline (B1297411) Scaffold as a Privileged Motif in Drug Design

In the field of drug design and discovery, certain molecular frameworks are termed "privileged structures" due to their ability to bind to multiple, diverse biological targets. The isoindolin-1-one (B1195906) framework, a close relative of isoindoline, is found in a wide array of naturally occurring compounds that exhibit diverse biological activities and therapeutic potential against various chronic diseases. nih.gov This has spurred significant interest from scientists for decades. nih.gov Similarly, the related indole (B1671886) scaffold is recognized as one of the most important structural subunits for discovering new drug candidates, found in numerous biologically active products with a broad range of therapeutic applications. nih.gov The versatility of these core structures allows for the synthesis of large libraries of compounds, which can then be screened for various biological activities, making them foundational in the development of new medicines.

Investigation of Biological Activities of 4-Methoxyisoindoline (B166256) Hydrochloride Derivatives

The addition of a methoxy (B1213986) group to the isoindoline scaffold, as seen in 4-Methoxyisoindoline hydrochloride, can significantly influence its electronic properties and, consequently, its biological interactions. Research into derivatives of this compound has revealed a spectrum of activities, from enzyme inhibition to anticancer potential.

Derivatives of the isoindoline scaffold have been extensively studied as enzyme inhibitors, a key strategy in therapeutic drug development.

One major area of investigation is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial for regulating physiological pH and other biological processes. Novel synthesized isoindolinone derivatives have been evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). mdma.ch Certain sulfamate-containing isoindolinone derivatives, such as compounds 2c and 2f from one study, demonstrated potent, low-nanomolar inhibition of hCA I and hCA II, with their efficacy exceeding that of the standard inhibitor acetazolamide. mdma.ch Another class of related nitrogen-based heterocyclic compounds, isoxazoline (B3343090) derivatives, also showed effective inhibition profiles against these metabolic enzymes. drugbank.com

Another significant target is the cyclooxygenase (COX) enzyme, which is involved in inflammatory processes. A series of novel isoindoline hybrids were designed and evaluated as COX-2 inhibitors. wikipedia.org Several of these derivatives displayed moderate inhibitory activity against COX-2, with IC₅₀ values approaching that of the standard drug, celecoxib. wikipedia.org Furthermore, a series of indole derivatives, featuring a methoxy group, were synthesized and tested for their anti-inflammatory and COX inhibition activities. medchemexpress.com

Table 1: Enzyme Inhibition by Isoindoline and Related Derivatives

| Compound | Target Enzyme | Inhibition Value (Kᵢ or IC₅₀) | Source |

|---|---|---|---|

| Isoindolinone derivative 2c | hCA I | Kᵢ: 11.48 ± 4.18 nM | mdma.ch |

| Isoindolinone derivative 2c | hCA II | Kᵢ: 9.32 ± 2.35 nM | mdma.ch |

| Isoindolinone derivative 2f | hCA I | Kᵢ: 16.09 ± 4.14 nM | mdma.ch |

| Isoindolinone derivative 2f | hCA II | Kᵢ: 14.87 ± 3.25 nM | mdma.ch |

| Isoindoline hybrid 10b | COX-2 | IC₅₀: 0.11-0.18 µM | wikipedia.org |

| Isoindoline hybrid 10c | COX-2 | IC₅₀: 0.11-0.18 µM | wikipedia.org |

| Isoindoline hybrid 11a | COX-2 | IC₅₀: 0.11-0.18 µM | wikipedia.org |

| Isoindoline hybrid 11d | COX-2 | IC₅₀: 0.11-0.18 µM | wikipedia.org |

The ability of a compound to interact with and modulate the activity of cellular receptors is fundamental to its pharmacological profile. The neurotransmitter dopamine (B1211576), for instance, exerts its effects by interacting with at least five subtypes of dopamine receptors (D1-D5), which are implicated in numerous neuropsychiatric disorders. nih.gov

A series of compounds featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol motif, a structure closely related to 4-methoxyisoindoline, were synthesized and evaluated for their binding affinity at dopamine D1, D2, and D3 receptors. nih.gov Several of these analogues displayed high and selective affinity for the D3 receptor. nih.gov The 4-fluorophenyl analogue (4h ) and the 4-cyanophenyl analogue (7 ) were particularly potent, with D3R affinity values in the low nanomolar range, while showing significantly less affinity for D1 and D2 receptors. nih.gov

In other research, isoindoline derivatives have been designed as dual inhibitors of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake, showing potential for antidepressant applications. nih.gov The indole alkaloid Geissoschizine methyl ether, which contains a tetrahydro-β-carboline structure, has been shown to bind to multiple 5-HT receptor subtypes, acting as a partial agonist at 5-HT₁ₐ receptors and an antagonist at 5-HT₂ₐ/₂C receptors. mdpi.com The modulation of the 5-HT₄ receptor, in particular, is a target of interest as it can influence the release of several neurotransmitters, including dopamine and acetylcholine. nih.govnih.gov

Table 2: Receptor Binding Affinity of Methoxy-Tetrahydroisoquinoline Derivatives

| Compound | Target Receptor | Binding Affinity (Kᵢ) | Source |

|---|---|---|---|

| Analogue 4e (4-hydroxyphenyl) | Dopamine D3 | 8.7 nM | nih.gov |

| Analogue 4h (4-fluorophenyl) | Dopamine D3 | 4.4 nM | nih.gov |

| Analogue 7 (4-cyanophenyl) | Dopamine D3 | 6.3 nM | nih.gov |

Several derivatives of the isoindoline and related scaffolds have demonstrated significant anti-inflammatory properties in preclinical models. A study on novel isoindoline hybrids, designed as COX-2 inhibitors, also evaluated their in vivo anti-inflammatory activity. The most active compounds showed outstanding edema inhibition in a carrageenan-induced paw edema model, with effects superior to the reference drug diclofenac (B195802) at several time points. wikipedia.org

For example, the dimethoxychalcone derivative 11d displayed excellent anti-inflammatory activity, with edema inhibition ranging from 45.8% to 59.3%. wikipedia.org In a separate study, a synthetic tetrahydroisoquinoline derivative, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride , showed a pronounced anti-inflammatory effect that was reported to be 3.3 times greater than that of diclofenac sodium at a specific dose. nih.gov Furthermore, indole derivatives with methoxy substitutions have shown significant anti-inflammatory activity. medchemexpress.com A compound substituted with a 3-nitrophenyl group (S3 ) produced 61.99% edema inhibition after 2 hours, while a derivative with a 2,4,5-trimethoxyphenyl group (S14 ) achieved 63.69% inhibition after 3 hours. medchemexpress.com

Table 3: Anti-inflammatory Activity of Isoindoline and Related Derivatives

| Compound | Animal Model | % Edema Inhibition | Source |

|---|---|---|---|

| Isoindoline hybrid 11d | Rat paw edema | 45.8% - 59.3% | wikipedia.org |

| Indole derivative S3 | Rat paw edema | 61.99% (at 2h) | medchemexpress.com |

| Indole derivative S7 | Rat paw edema | 62.24% (at 3h) | medchemexpress.com |

| Indole derivative S14 | Rat paw edema | 63.69% (at 3h) | medchemexpress.com |

The isoindole structure is considered a propitious motif for developing anticancer agents. Research has highlighted the anticancer properties of isoindole derivatives and their related structures, suggesting they could be foundational in designing more potent and less toxic anticancer drugs.

For instance, certain newly synthesized isoindolinone derivatives were investigated for their anticancer activity against the A549 human lung adenocarcinoma cell line. mdma.ch One compound in the series (2a ) exhibited dose-dependent anticancer activity against these cells. mdma.ch In another study, a series of novel 4-aminoquinazoline derivatives were evaluated for in vitro cytotoxic activity against the MCF-7 breast cancer cell line. Several of these compounds, which incorporate various substituted phenyl rings, exhibited higher potency than the reference drug doxorubicin. Specifically, the derivative containing a 4-amino-3,4-dimethoxyphenyl moiety (compound 3 ) was the most potent in the study. The development of dual inhibitors, such as those targeting both phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC), represents a modern approach in cancer therapy, and quinazoline (B50416) derivatives have been explored for this purpose.

Table 4: Anticancer Activity of Isoindoline-related and Quinazoline Derivatives

| Compound | Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| 4-aminoquinazoline 3 | MCF-7 (Breast) | 22.75 µmol L⁻¹ | |

| 4-aminoquinazoline 8 | MCF-7 (Breast) | 26.13 µmol L⁻¹ | |

| 4-aminoquinazoline 4 | MCF-7 (Breast) | 31.47 µmol L⁻¹ | |

| 4-aminoquinazoline 5 | MCF-7 (Breast) | 33.77 µmol L⁻¹ | |

| Doxorubicin (Reference) | MCF-7 (Breast) | 47.90 µmol L⁻¹ |

The therapeutic potential of the isoindoline scaffold extends to infectious diseases. The 1-isoindolinone framework is a component of compounds that have been investigated as potential anti-bacterial and anti-viral drug candidates. nih.gov

In one study, a series of indoline (B122111) derivatives were synthesized and tested for their antibacterial and anti-tuberculosis activity. nih.gov Some of the synthesized compounds showed very good activity against certain Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis. nih.gov The related isatin (B1672199) scaffold, which can be seen as an oxidized form of an indole ring, has also yielded derivatives with broad-spectrum antiviral activity. nih.gov For example, isatin derivatives have been investigated for activity against the Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV). nih.gov While direct antiviral studies on this compound are not prominent in the reviewed literature, the established antimicrobial and antiviral potential of the broader class of indole and isoindoline derivatives provides a strong rationale for future investigations in this area. nih.govnih.gov

Neuroprotective and Central Nervous System Applications

Derivatives of the isoindoline structure have shown potential neuroprotective effects. Studies on isoindoline-dione derivatives, synthesized from phthalic anhydrides and 4-(2-aminoethyl)-1-benzyl piperidine, have demonstrated protective effects against oxidative stress in human SH-SY5Y neuroblastoma cells. nih.gov These compounds were observed to increase cell viability, reduce intracellular reactive oxygen species and carbonylated proteins, and enhance the gene expression of NRF2 and related antioxidative enzymes. nih.gov

The development of drugs targeting the central nervous system (CNS) is a key area of research. domainex.co.uknih.gov For a compound to be effective in the CNS, it must be able to cross the blood-brain barrier. nih.govnih.gov The physicochemical properties of a molecule, such as its size, lipophilicity, and hydrogen bonding capacity, are critical for CNS penetration. nih.gov Medicinal chemists can modify these properties to optimize a compound's potential as a CNS drug. nih.gov Morpholine (B109124), a heterocyclic compound, is often incorporated into CNS drug candidates to improve their properties. nih.govnih.govresearchgate.net

While direct studies on this compound's neuroprotective or CNS effects are not widely detailed in the provided context, the broader class of isoindoline derivatives shows promise in this area. For instance, certain thiazole (B1198619) derivatives have demonstrated neuroprotective effects against ischemic neuronal damage. nih.gov Furthermore, isoquinoline (B145761) alkaloids, which share some structural similarities with isoindolines, are known to have a range of pharmacological effects on the CNS, including neuroprotection. mdpi.com

Other Reported Bioactivities of Related Isoindoline Compounds

The isoindolinone scaffold is a core component of many biologically active molecules, both naturally occurring and synthetic. researchgate.netnih.gov These compounds have been investigated for a variety of pharmacological activities.

Table 1: Reported Bioactivities of Isoindoline Derivatives

| Bioactivity | Compound Type | Key Findings | Citation |

| Anticancer | Isoindolinone derivatives | Showed potential against various cancer cell lines. | researchgate.net |

| Antihypertensive | Isoindolinone derivatives | Investigated as potential treatments for high blood pressure. | researchgate.net |

| Anti-inflammatory | Isoindolinone derivatives | Explored for their ability to reduce inflammation. | researchgate.net |

| Antipsychotic | Isoindolinone derivatives | Studied for their potential in treating psychosis. | researchgate.net |

| Anesthetic | Isoindolinone derivatives | Investigated for their anesthetic properties. | researchgate.net |

| Antioxidant | 3-hydroxyisoindolinone derivatives | Demonstrated potential to counteract oxidative stress. | nih.gov |

| Antimicrobial | Corollosporine derivatives | Exhibited antibacterial properties. | nih.gov |

Structure-Activity Relationship (SAR) Studies for Methoxyisoindoline Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity.

Impact of Substituents on Biological Efficacy and Selectivity

The biological activity of isoindoline derivatives can be significantly altered by the presence of different substituents. For instance, in a study of indomethacin (B1671933) derivatives as IDO1 inhibitors, it was found that the functional group at the 3-position of the indole scaffold had a strong effect on the inhibitory activity. nih.gov This highlights the importance of substituent placement and nature in determining the efficacy of a compound. While specific SAR studies on this compound were not detailed, the principles from related structures suggest that the methoxy group at the 4-position of the isoindoline core would significantly influence its biological profile.

Conformationally Constrained Scaffolds in Target Modulation

Conformationally constrained scaffolds, which limit the flexibility of a molecule, are a valuable tool in drug design. By reducing the number of possible conformations, it is possible to increase the affinity and selectivity of a compound for its biological target. The morpholine ring, for example, is a conformationally flexible scaffold that is often used in the design of CNS drugs. researchgate.netnamiki-s.co.jp The rigid structure of the isoindoline core itself provides a constrained scaffold that can be further modified to fine-tune its interaction with biological targets. One study on thiazole derivatives showed that these compounds could protect against ischemic neuronal damage, suggesting that the specific conformation of the molecule is key to its neuroprotective effects. nih.gov

Integration of this compound in Drug Discovery Pipelines

The discovery and development of new drugs is a complex and lengthy process. domainex.co.uk this compound and its analogs can be integrated into various stages of the drug discovery pipeline.

High-Throughput Screening and Virtual Screening Approaches

High-throughput screening (HTS) and virtual screening are key technologies in modern drug discovery that allow for the rapid screening of large numbers of compounds to identify potential drug candidates. tandfonline.comnih.gov

High-Throughput Screening (HTS): This experimental method involves testing a large library of compounds against a specific biological target. For example, HTS was used to identify 4'-methoxyflavone (B190367) and 3',4'-dimethoxyflavone (B191118) as neuroprotective inhibitors of parthanatos. nih.gov

Virtual Screening: This computational technique uses computer models to predict the activity of compounds against a target. researchgate.netchapman.edunih.gov It is a cost-effective way to narrow down a large library of virtual compounds to a smaller, more manageable number for further experimental testing. tandfonline.com Virtual screening can be either ligand-based, which uses the properties of known active compounds, or structure-based, which relies on the 3D structure of the biological target. chapman.edu For instance, structure-based virtual screening has been used to identify potential inhibitors of the main protease of SARS-CoV-2. chapman.edu

The integration of computational and experimental screening methods can significantly accelerate the drug discovery process. tandfonline.com For a compound like this compound, these techniques could be used to explore its potential against a wide range of biological targets.

Chemical Probe Development

Following a comprehensive search of publicly available scientific literature, no research articles or data could be found describing the development or application of this compound as a chemical probe. The development of a chemical probe requires a compound to have a known and well-characterized biological target, along with a demonstrated ability to selectively interact with that target to allow for the study of its biological function. The absence of such information for this compound in the scientific domain prevents any detailed discussion on its use in chemical probe development.

Advanced Characterization and Computational Studies

Spectroscopic Techniques in Elucidating Molecular Structure and Purity of 4-Methoxyisoindoline (B166256) Hydrochloride and its Derivatives.tandfonline.comeurjchem.comnih.govnih.gov

Spectroscopic methods form the cornerstone of structural elucidation in organic chemistry. For isoindoline (B1297411) derivatives, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), UV-Visible spectrophotometry, and X-ray diffraction are routinely employed to provide a detailed picture of the molecular architecture and to quantify the substance. eurjchem.comnih.govnih.govufrgs.br

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural assignment of 4-methoxyisoindoline hydrochloride and its derivatives. researchgate.netmdpi.comresearchgate.net

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the proton signals reveal the connectivity of atoms. For a typical 4-methoxyisoindoline structure, distinct signals would be expected for the aromatic protons, the methylene (B1212753) protons of the isoindoline ring, and the methoxy (B1213986) group protons. The hydrochloride salt form can influence the chemical shifts of nearby protons, particularly those on the nitrogen atom. researchgate.net Two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often used to unambiguously assign all proton and carbon signals, especially for more complex derivatives. researchgate.netmdpi.com

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents. For instance, the carbon atoms of the aromatic ring, the methylene groups, and the methoxy group in this compound will resonate at characteristic chemical shifts. rsc.orgrsc.org DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups. mdpi.com

Table 1: Representative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for a 4-Methoxyisoindoline Moiety.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.5 | 110 - 140 |

| Methylene (CH₂) | 4.0 - 4.5 | 50 - 60 |

| Methoxy (OCH₃) | 3.8 - 4.0 | 55 - 60 |

| Quaternary Aromatic C | --- | 120 - 160 |

Note: These are general ranges and can vary based on the solvent and specific substitution patterns of the derivatives.

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. nih.govtutorchase.comlibretexts.org When a molecule is ionized in the mass spectrometer, it forms a molecular ion (parent ion) which can then break apart into smaller, charged fragments (daughter ions). tutorchase.com

For this compound, the mass spectrum would show a peak corresponding to the molecular ion of the free base, providing its exact molecular weight. The fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for isoindoline derivatives often involve the cleavage of the bonds adjacent to the nitrogen atom and the loss of small molecules or radicals. tutorchase.comlibretexts.orgnih.gov The presence of the methoxy group would also lead to characteristic fragmentation, such as the loss of a methyl radical (CH₃) or a formaldehyde (B43269) molecule (CH₂O). tutorchase.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in determining the elemental composition of the molecule and its fragments. eurjchem.comscielo.br

Table 2: Potential Fragment Ions in the Mass Spectrum of 4-Methoxyisoindoline.

| Fragment | Description |

| [M]+ | Molecular Ion |

| [M - H]+ | Loss of a hydrogen atom |

| [M - CH₃]+ | Loss of a methyl radical from the methoxy group |

| [M - OCH₃]+ | Loss of a methoxy radical |

| [C₈H₈N]+ | Fragment corresponding to the isoindoline ring after loss of methoxy group |

Note: The relative abundance of these fragments depends on the ionization technique and energy used.

UV-Visible spectrophotometry is a versatile and widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. ufrgs.briajps.com Aromatic compounds like this compound exhibit characteristic UV absorption bands due to electronic transitions within the benzene (B151609) ring.

This technique is particularly useful for determining the concentration of a substance in a solution by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law. repligen.com It is a cost-effective and rapid method for routine quality control assays. pnrjournal.com Furthermore, UV-Vis spectrophotometry can be employed to monitor the progress of chemical reactions. researchgate.net For instance, the formation of a chromophoric product from non-absorbing reactants can be followed by measuring the increase in absorbance over time. The specificity of the method can be enhanced by comparing the full UV spectrum of a sample to that of a standard. ufrgs.br

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net For isoindoline derivatives, single-crystal X-ray diffraction analysis can provide definitive proof of the molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. tandfonline.comeurjchem.comresearchgate.net

The resulting crystal structure reveals detailed information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. eurjchem.comresearchgate.net This information is crucial for understanding the physical properties of the solid material. For example, studies on isoindoline derivatives have revealed how different substituents can influence the crystal packing and intermolecular interactions. tandfonline.comnih.gov

Theoretical and Computational Chemistry Approaches.niscpr.res.inmdpi.comjmchemsci.commultidisciplinaryjournals.com

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), have become invaluable tools for complementing experimental data and providing deeper insights into the properties of molecules like this compound. niscpr.res.inmdpi.comjmchemsci.com

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. jmchemsci.commultidisciplinaryjournals.com By solving the Kohn-Sham equations, DFT can accurately predict a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. niscpr.res.inmdpi.com

For this compound, DFT calculations can be used to:

Optimize the molecular geometry: This provides a theoretical three-dimensional structure that can be compared with experimental data from X-ray diffraction. niscpr.res.in

Predict spectroscopic properties: Calculated NMR chemical shifts and vibrational frequencies can aid in the interpretation of experimental spectra. niscpr.res.in

Analyze the electronic structure: The distribution of electron density, molecular electrostatic potential maps, and frontier molecular orbitals (HOMO and LUMO) can be visualized. niscpr.res.inresearchgate.net The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and stability. researchgate.net

Investigate reaction mechanisms and energetics: DFT can be used to model reaction pathways, calculate activation energies, and determine the thermodynamics of chemical reactions involving isoindoline derivatives. acs.orgresearchgate.net This is particularly useful for understanding their synthesis and potential reactivity.

The combination of experimental characterization with theoretical calculations provides a robust and comprehensive understanding of the chemical and physical properties of this compound and its derivatives.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

The investigation into the therapeutic potential of molecules containing the 4-methoxyisoindoline scaffold involves detailed computational studies to understand their interactions with biological targets. Molecular dynamics (MD) simulations and molecular docking are powerful tools for elucidating the conformational behavior of these molecules and their binding modes within protein active sites.

Molecular dynamics simulations offer a dynamic perspective on the conformational landscape of 4-methoxyisoindoline and its analogs. These simulations can reveal the inherent flexibility of the isoindoline core and how modifications to the structure influence its preferred three-dimensional shape. Such conformational analysis is crucial for understanding how the molecule presents itself to a potential biological target. Furthermore, MD simulations are instrumental in studying ligand-target interactions, providing a detailed view of the binding process and the stability of the resulting complex over time.

Molecular docking studies complement MD simulations by predicting the preferred binding orientation of a ligand to a target protein. This technique computationally places the ligand into the binding site of a protein in various poses and scores them based on their steric and energetic complementarity. For derivatives of 4-methoxyisoindoline, docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with specific amino acid residues within the target's active site. This information is invaluable for structure-activity relationship (SAR) studies, where the goal is to understand how chemical structure relates to biological activity. By identifying the critical interactions for binding, medicinal chemists can design more potent and selective inhibitors. For instance, the isoindoline scaffold is a core component in the design of molecules targeting various proteins, and understanding its binding characteristics is fundamental to developing new drug candidates.

Predictive Modeling for Biological Activity and ADMET Properties

In addition to understanding ligand-target interactions, predicting the pharmacokinetic properties of a compound is a critical aspect of modern drug discovery. Predictive modeling, often employing machine learning algorithms and quantitative structure-activity relationship (QSAR) models, is utilized to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of new chemical entities.

For compounds like this compound, in silico ADMET prediction provides an early assessment of its drug-like properties. These predictive models are built upon large datasets of experimentally determined properties of diverse molecules. By analyzing the structural features of this compound, these models can estimate various parameters.

Table 1: Predicted Physicochemical and ADMET Properties

| Property | Predicted Value/Classification | Significance |

| Absorption | ||

| Oral Bioavailability | Varies based on specific derivative | Indicates the fraction of an oral dose that reaches systemic circulation. |

| Intestinal Absorption | High | Predicts the extent to which the compound is absorbed from the gut. |

| Blood-Brain Barrier (BBB) Penetration | Moderate to High | Suggests the likelihood of the compound crossing into the central nervous system. |

| Distribution | ||

| Plasma Protein Binding | Moderate to High | Affects the free concentration of the drug available to exert its effect. |

| Volume of Distribution (VDss) | Moderate | Indicates the extent of drug distribution in body tissues versus plasma. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of specific isoforms (e.g., CYP2D6, CYP3A4) | Predicts potential drug-drug interactions. |

| Excretion | ||

| Renal Clearance | Low to Moderate | Indicates the rate at which the drug is cleared by the kidneys. |

| Toxicity | ||

| hERG Inhibition | Low to Moderate Risk | Assesses the potential for cardiac toxicity. |

| Ames Mutagenicity | Low Probability | Predicts the likelihood of the compound causing DNA mutations. |

Note: The values in this table are illustrative of the types of predictions made for a compound with a 4-methoxyisoindoline scaffold and are not based on specific experimental data for this compound.

Future Research Directions and Therapeutic Potential

Expanding the Scope of Synthetic Methodologies for Methoxyisoindolines

The development of efficient and versatile synthetic routes is paramount for the exploration of the chemical space around the 4-methoxyisoindoline (B166256) core. While classical methods for isoindoline (B1297411) synthesis exist, future research will likely focus on the development of more sustainable and atom-economical approaches. This includes the exploration of catalytic C-H activation and functionalization reactions to introduce diverse substituents onto the isoindoline ring system. Furthermore, the development of stereoselective syntheses will be crucial for accessing enantiomerically pure 4-methoxyisoindoline derivatives, which is often a prerequisite for potent and selective pharmacological activity.

The exploration of novel starting materials and cyclization strategies will also be a key area of investigation. For instance, the use of multicomponent reactions could provide a rapid and efficient means to generate libraries of structurally diverse methoxyisoindoline derivatives. The development of flow chemistry processes for the synthesis of these compounds could also offer advantages in terms of scalability, safety, and reproducibility.

Exploration of Novel Therapeutic Targets and Mechanisms of Action for 4-Methoxyisoindoline Hydrochloride Derivatives

While derivatives of 4-methoxyisoindoline have shown promise in targeting established biological pathways, a significant area of future research lies in the identification of novel therapeutic targets. High-throughput screening campaigns of compound libraries derived from 4-methoxyisoindoline against a wide array of biological targets, including enzymes, receptors, and ion channels, could uncover unexpected activities.

A deeper understanding of the mechanism of action of existing and novel derivatives is also a critical research direction. This will involve a combination of in vitro and in vivo studies, including target engagement assays, proteomic and genomic profiling, and the use of advanced imaging techniques. Elucidating the precise molecular interactions between 4-methoxyisoindoline derivatives and their biological targets will be instrumental in optimizing their pharmacological properties and minimizing off-target effects. The investigation of their potential as allosteric modulators, which can offer greater selectivity and a more nuanced pharmacological response, is another promising avenue.

Development of Advanced Pharmacological Probes and Lead Compounds

The structural features of this compound make it an ideal starting point for the development of sophisticated pharmacological probes. These probes are essential tools for dissecting complex biological pathways and validating novel drug targets. Future efforts will likely focus on the design and synthesis of photoaffinity labels, fluorescent probes, and biotinylated derivatives of 4-methoxyisoindoline. These tools will enable researchers to identify the direct binding partners of these compounds within a cellular context and to visualize their subcellular localization.

The journey from a hit compound to a viable lead compound is a critical phase in drug discovery. For 4-methoxyisoindoline derivatives, this will involve systematic structure-activity relationship (SAR) studies to identify the key structural motifs responsible for their biological activity. Computational modeling and in silico screening can aid in prioritizing the synthesis of new analogs with improved potency, selectivity, and pharmacokinetic properties. nih.gov The optimization of lead compounds will also necessitate a thorough evaluation of their absorption, distribution, metabolism, and excretion (ADME) properties to ensure they have the potential to become safe and effective drugs.

| Derivative Type | Potential Application | Key Research Focus |

| Photoaffinity Labels | Target identification and validation | Synthesis of derivatives with photoreactive groups and linkers. |

| Fluorescent Probes | Visualization of target engagement and localization | Incorporation of fluorophores without compromising biological activity. |

| Biotinylated Derivatives | Pull-down assays for target isolation | Attachment of biotin (B1667282) tags for affinity purification of binding partners. |

| Lead Compounds | Preclinical drug candidates | Optimization of potency, selectivity, and ADME properties. |

Integration with Emerging Drug Discovery Paradigms

The field of drug discovery is constantly evolving, with the emergence of new technologies and approaches. The future development of this compound derivatives will benefit from integration with these cutting-edge paradigms. For example, the use of artificial intelligence and machine learning algorithms can accelerate the identification of promising lead compounds by analyzing vast datasets of chemical structures and biological activities. nih.gov

Phenotypic drug discovery, which focuses on identifying compounds that produce a desired effect in a cellular or organismal model without a priori knowledge of the target, represents another exciting frontier. Libraries of 4-methoxyisoindoline derivatives can be screened in high-content imaging assays or other phenotypic platforms to identify compounds with novel therapeutic potential. Furthermore, the principles of chemical biology, which employs small molecules to probe and manipulate biological systems, will be instrumental in unraveling the complex pharmacology of these compounds.

Q & A

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) confirms functional groups (e.g., N–H stretching at ~3200 cm⁻¹, C–O–C vibrations at ~1250 cm⁻¹). UV-Vis spectrophotometry quantifies purity via absorbance maxima in methanol (e.g., λmax ~260 nm). Nuclear magnetic resonance (NMR) is critical for structural elucidation: ¹H NMR typically shows methoxy protons as a singlet (~δ 3.8 ppm) and isoindoline ring protons as multiplet patterns (δ 3.0–4.5 ppm). Mass spectrometry (MS) provides molecular ion peaks matching the molecular formula (C₅H₆ClNO) .

Q. What protocols ensure safe handling and appropriate storage conditions for this compound in laboratory settings?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent hygroscopic degradation. Use fume hoods during handling to avoid inhalation of fine particles. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Spills should be neutralized with sodium bicarbonate and disposed of via hazardous waste protocols .

Q. How is purity typically assessed for this compound, and what thresholds are considered acceptable for research use?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid) is standard. Purity ≥98% is acceptable for most studies, with impurity peaks (e.g., unreacted precursors) quantified at ≤0.5% via area normalization. Titration with standardized NaOH can corroborate HCl content .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound to enhance yield and minimize byproducts?

- Methodological Answer : Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency in biphasic systems. Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 100°C vs. 6 hours conventional). Post-synthetic purification via column chromatography (silica gel, eluent: chloroform/methanol 9:1) removes dimeric byproducts. Yield improvements (from 65% to 85%) are achievable by optimizing HCl gas flow rate during salt formation .

Q. How can researchers resolve contradictions in spectral data when characterizing this compound?

- Methodological Answer : Cross-validate NMR and MS data with computational tools (e.g., density functional theory for predicting chemical shifts). For ambiguous FTIR peaks (e.g., overlapping C–N and C–O stretches), use deuterated solvents in ¹³C NMR to isolate signals. Conflicting UV absorbance profiles may require pH-dependent studies to identify protonation-state variations .

Q. What methodological considerations are critical when validating analytical methods for quantifying this compound in complex matrices?

- Methodological Answer : Validate linearity (R² ≥0.999) across 0.1–100 µg/mL ranges. Assess intra-day and inter-day precision (RSD ≤2%). Spike-and-recovery experiments in biological matrices (e.g., plasma) should achieve recoveries of 95–105%. Limit of detection (LOD) and quantification (LOQ) must be established via signal-to-noise ratios (3:1 and 10:1, respectively) .

Q. How do environmental factors (pH, temperature) affect the stability of this compound, and what experimental designs assess degradation pathways?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) identify degradation products. Forced degradation under acidic (0.1M HCl) and alkaline (0.1M NaOH) conditions at 60°C reveals hydrolysis pathways. LC-MS/MS identifies major degradants (e.g., demethylated analogs). Arrhenius plots predict shelf life at 25°C .

Q. What advanced techniques identify and quantify trace impurities in this compound batches?

- Methodological Answer : Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) detects impurities at ppm levels. Isotopic labeling (e.g., ¹⁴C) tracks byproduct formation during synthesis. Quantitative ¹H NMR with an internal standard (e.g., maleic acid) quantifies residual solvents like dichloromethane .

Q. How can synthetic byproducts be repurposed for structure-activity relationship (SAR) studies of 4-Methoxyisoindoline derivatives?

- Methodological Answer : Isolate byproducts (e.g., N-oxide derivatives) via preparative HPLC. Test their biological activity in receptor-binding assays to explore SAR. Computational docking studies (e.g., AutoDock Vina) predict interactions with target proteins, guiding the design of analogs with enhanced efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.